Propyl 3,4-dichlorophenylcarbamate
Description
Overview of Carbamate (B1207046) Derivatives in Scientific Inquiry
Carbamates are a class of organic compounds derived from carbamic acid. nih.govnih.gov They are characterized by the presence of a central carbamate ester group, specifically an -O-CO-NH- linkage. nih.gov This functional group is a key structural motif that has garnered significant attention in modern drug discovery and medicinal chemistry due to its chemical and proteolytic stability, its ability to penetrate cell membranes, and its resemblance to a peptide bond. nih.gov
The scientific exploration of carbamates began with the discovery of physostigmine, a methyl carbamate ester, in 1864. nih.gov The broader application of carbamate compounds in research and industry expanded significantly with the registration of carbaryl (B1668338) as the first carbamate pesticide in the United States in 1959. nih.gov In contemporary science, carbamate derivatives are integral to the development of therapeutic agents for a range of diseases, and they are also used as prodrugs to enhance the stability and delivery of parent molecules. nih.gov Beyond medicine, carbamates are used extensively in agriculture as pesticides and are components of polymers like polyurethanes. nih.gov
Historical Context of Propyl 3,4-Dichlorophenylcarbamate in Scholarly Investigations
Historically, research into dichlorophenylcarbamate structures was heavily influenced by their potent biological activity, particularly as herbicides. A closely related compound, methyl N-(3,4-dichlorophenyl)carbamate, known as Swep, was formerly used as a pre- and post-emergent herbicide for controlling annual weeds in crops such as rice, carrots, and cotton. nih.gov This established the N-(3,4-dichlorophenyl)carbamate moiety as a pharmacophore of interest for herbicidal activity, likely prompting early scholarly investigations into other ester variants, including this compound, to explore structure-activity relationships. Analytical methods were developed for detecting such herbicide residues in environmental samples, often based on their hydrolysis to the corresponding aniline (B41778). nih.gov
Contemporary Research Significance and Scope of this compound Studies
In modern chemical research, the focus on compounds like this compound has shifted towards the discovery of novel bioactive agents, particularly in the field of antifungal research. Recent studies have systematically synthesized and evaluated various N-aryl carbamate derivatives for their inhibitory effects against important phytopathogenic fungi. mdpi.com
Research findings indicate that the presence and position of halogen substituents on the aryl ring are critical for antifungal activity. mdpi.com For instance, studies have shown that di-substituted N-aryl carbamates, such as 2,3-dichloro and 2,4-dichloro N-aryl carbamates, exhibit promising antifungal properties. mdpi.com This positions this compound as a compound of significant interest for further investigation within this domain. The scope of current studies involves the synthesis of libraries of these compounds to screen for enhanced fungicidal potency and to understand the molecular interactions, sometimes aided by computational docking experiments, that lead to enzyme inhibition in fungi. mdpi.comnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes key physical and chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ uni.luchemsrc.com |
| Molecular Weight | 248.11 g/mol |
| Monoisotopic Mass | 247.01668 Da uni.lu |
| InChIKey | VNIWDHNEDXSXER-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | 4.4 uni.lu |
Data sourced from PubChem.
Table 2: Antifungal Activity of Related Di-chloro N-Aryl Carbamates
This table presents research findings on the antifungal activity of structurally similar compounds, providing context for the research significance of this compound. The study evaluated inhibitory rates against the fungus Botrytis cinerea at a concentration of 50 μg/mL.
| Compound | Substitution Pattern | Inhibitory Rate (%) |
| 1s | 2,3-dichloro | 75.3 |
| 1t | 2,4-dichloro | 78.6 |
| 1u | 2,5-dichloro | 45.2 |
Data from a study on N-aryl carbamate derivatives, highlighting the promising activity of di-chloro substituted compounds. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
propyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI Key |
VNIWDHNEDXSXER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for Propyl 3,4-Dichlorophenylcarbamate
The synthesis of this compound can be achieved through several established methodologies, ranging from direct, single-step reactions to more complex, multi-step sequences.
Conventional Reaction Schemes and Optimization
The most conventional and direct method for synthesizing this compound involves the reaction of 3,4-dichloroaniline (B118046) with propyl chloroformate. This reaction is a type of acylation, specifically a carbamoylation, where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the chloroformate.
The general reaction is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. google.com The choice of base, solvent, and reaction temperature are critical parameters for optimizing the yield and purity of the final product.
Optimization of Reaction Conditions:
Base: An inorganic base, such as sodium bicarbonate or sodium hydroxide, or an organic base like pyridine (B92270) or triethylamine (B128534) can be used. google.com In some cases, an excess of the aniline reactant itself can serve as the HCl acceptor. The use of milder bases, such as tris(2-(2-methoxyethoxy)ethyl)amine (B1294828) (TDA), has been shown in related N-aryl carbamate (B1207046) syntheses to be beneficial, as it can prevent the degradation of the carbamate product that might occur with stronger bases. mit.edu
Solvent: The reaction is typically performed in an inert organic solvent that will not react with the chloroformate, such as benzene, toluene, or acetone. google.com
Temperature: The reaction is often exothermic and is generally controlled at a low temperature, typically between 0°C and 15°C, to minimize the formation of side products. google.com
Interactive Table: Typical Reaction Parameters for Conventional Synthesis
| Parameter | Condition | Rationale |
| Reactants | 3,4-Dichloroaniline, Propyl Chloroformate | Primary starting materials. |
| Solvent | Toluene, Benzene, Acetone | Inert medium for the reaction. google.com |
| Base | Sodium Bicarbonate, Pyridine | Neutralizes HCl byproduct, drives equilibrium. google.com |
| Temperature | 0 - 15 °C | Controls exothermicity, minimizes side reactions. google.com |
Multi-Step Organic Synthesis Approaches
More intricate synthetic routes can also be employed, particularly when aiming to build a library of related compounds or when direct precursors are unavailable. These methods often involve the formation of key intermediates.
Thioamide Intermediates: One potential multi-step approach involves the use of thioamides. A thioamide analogue could theoretically be synthesized first, for example, by thionation of a corresponding amide using a reagent like Lawesson's reagent. organic-chemistry.org While the direct conversion of a thioamide to a carbamate is not standard, thioamides are versatile intermediates in organic chemistry. nih.gov For instance, a multi-step sequence could involve the conversion of the thioamide to another functional group that can then be transformed into a carbamate.
Palladium-Catalyzed Coupling Reactions: Modern synthetic chemistry offers powerful tools like palladium-catalyzed cross-coupling reactions for forming C-N bonds. A strategy for synthesizing N-aryl carbamates involves the coupling of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.org This allows for the in situ generation of an isocyanate, which is then trapped by the alcohol (in this case, propanol) to form the desired carbamate. organic-chemistry.org This approach is particularly useful for building a diverse range of carbamates from various aryl precursors. The Suzuki cross-coupling reaction is another powerful method used for synthesizing biaryls and other complex structures containing substituted phenyl rings, which could be precursors to carbamate derivatives. nih.govmdpi.com
Hofmann Rearrangement: A green synthetic approach involves the Hofmann rearrangement of aromatic amides. In this method, an aromatic amide derived from a 3,4-dichlorinated aromatic acid can be oxidized to form an isocyanate intermediate, which is then trapped with propanol (B110389) to yield this compound. nih.gov
Derivatization Strategies and Structural Analogue Synthesis
The modification of the this compound structure is undertaken to explore structure-activity relationships (SAR) and to develop new compounds with tailored properties for specific applications.
Rational Design of Carbamate Analogues for Specific Research Applications
Rational design involves making deliberate structural modifications to a lead compound to enhance a desired property, often biological activity. Given that 3,4-dichloroaniline is a known precursor to several herbicides, analogues of this compound are often designed as potential agrochemicals or as probes to study biological systems. wikipedia.org
Design Strategies Include:
Aryl Ring Substitution: Modifying the number, type, and position of substituents on the phenyl ring can drastically alter the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.
Alkyl Chain Modification: The propyl group can be replaced with other alkyl or functionalized chains (e.g., branched chains, cyclic groups, or chains containing heteroatoms). This can influence the compound's solubility, metabolic stability, and binding affinity. For example, in research on antifungal agents, various O-alkyl carbamates were synthesized to investigate the impact of the alkyl group on efficacy. nih.gov
Carbamate Group Alteration: The carbamate linkage itself can be replaced with isosteric groups like thiocarbamates or ureas to probe the importance of the carbamate's hydrogen bonding capabilities and chemical stability.
The goal of such rational design is often to improve efficacy against a target organism (e.g., a fungus or weed) while potentially reducing off-target effects. nih.gov
Stereoselective Synthetic Approaches for Chiral Carbamate Derivatives
This compound itself is an achiral molecule. However, chiral derivatives can be synthesized to study the influence of stereochemistry on biological activity, which is a common strategy in drug and pesticide development. Chirality can be introduced into the molecule by modifying either the aniline or the alcohol precursor.
Approaches to Stereoselectivity:
Use of Chiral Starting Materials: The simplest method is to start with a chiral precursor. For instance, instead of n-propanol, a chiral alcohol such as (R)- or (S)-sec-butanol could be reacted with 3,4-dichlorophenyl isocyanate to yield a specific stereoisomer of sec-butyl 3,4-dichlorophenylcarbamate.
Chiral Catalysts and Auxiliaries: In cases where the desired chiral center is formed during the reaction, stereoselective synthesis can be achieved using chiral catalysts (e.g., enzymes or metal complexes with chiral ligands) or by temporarily attaching a chiral auxiliary to the substrate.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. For example, a proline-derived organocatalyst has been successfully used to mediate the asymmetric addition of a thiol to an unsaturated aldehyde, a key step in the enantioselective synthesis of a chiral fragrance component. nih.gov Similar principles could be applied to the synthesis of chiral carbamate precursors.
Advanced Characterization Techniques in Synthetic Organic Chemistry
Once synthesized, the identity, structure, and purity of this compound must be confirmed using a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the N-H proton, and the three different sets of protons on the propyl chain (-OCH₂-, -CH₂-, and -CH₃).
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Signals would be expected for the two carbons of the dichlorophenyl ring bearing chlorine, the four other aromatic carbons, the carbonyl carbon of the carbamate, and the three carbons of the propyl chain.
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing its molecular weight. The high-resolution mass spectrum (HRMS) can confirm the elemental formula. The characteristic isotopic pattern of the two chlorine atoms would be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this compound would include the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-Cl stretches in the fingerprint region.
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray crystallography can provide the unambiguous, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Interactive Table: Expected Analytical Data for this compound
| Technique | Expected Observation | Information Obtained |
| ¹H NMR | Signals for aromatic, NH, and propyl (CH₂, CH₂, CH₃) protons. | Proton environment and connectivity. |
| ¹³C NMR | Signals for aromatic, carbonyl, and propyl carbons. | Carbon skeleton structure. |
| Mass Spec. | Molecular ion peak showing isotopic pattern for two Cl atoms. | Molecular weight and elemental formula. |
| IR Spec. | Absorption bands for N-H, C=O, and C-H bonds. | Presence of key functional groups. |
Biological Efficacy and Mechanistic Investigations in Non Human Biological Systems
Plant Physiology and Developmental Biology Applications
The utility of Propyl 3,4-dichlorophenylcarbamate in plant science is most prominently demonstrated through its application in manipulating the life cycle of Asparagus officinalis.
This compound as a Flower-Inducing Compound in Asparagus officinalis
This compound, also known as n-propyl N-(3,4-dichlorophenyl)carbamate (NPC), is recognized for its capacity to induce precocious flowering in asparagus seedlings. wssa.netwikipedia.org This characteristic has been harnessed for various practical applications in asparagus breeding and research.
Research has demonstrated that this compound can induce early flowering in somatic embryos of Asparagus officinalis. fao.org When torpedo-stage somatic embryos were encapsulated in a sodium alginate gel to create synthetic seeds and treated with the compound, they exhibited in vitro flowering. fao.org However, the solvent used for the carbamate (B1207046) solution significantly impacts the outcome. Somatic embryos treated with this compound dissolved in distilled water tended to wither. researchgate.net In contrast, using Murashige and Skoog's liquid medium as the solvent enhanced the flowering frequency of these synthetic seeds. researchgate.net Morphological and histological examinations confirmed that both female and male regenerants treated with the carbamate solution produced distinct flower organs without any conversion of sexual expression. researchgate.net
Asparagus officinalis is a dioecious species, meaning individual plants are either male or female. For the production of all-male hybrid asparagus cultivars, which are often commercially preferred for their higher spear yield and longevity, the ability to rapidly determine the sex of seedlings is crucial. This compound has proven to be a valuable tool for this purpose. wssa.netwikipedia.org
By inducing precocious flowering in asparagus seedlings, the sex of the plants can be identified at a very early stage based on floral morphology, significantly reducing the time and resources required compared to traditional field-based sex determination which can take a year or more. wssa.netishs.org Studies have shown that chemical induction of flowering with this compound does not alter floral differentiation or sex expression, producing a sex ratio in seedlings that is consistent with that of field-grown plants. wssa.netwikipedia.org This method allows for the rapid and accurate identification of the percentage of female plants within a batch of supposedly male hybrid seeds. wssa.netwikipedia.org
| Parameter | Finding | Source(s) |
| Application | Rapid sex-typing of Asparagus officinalis seedlings | wssa.netwikipedia.org |
| Effect | Induces precocious flowering without altering sex expression | wssa.netwikipedia.org |
| Benefit | Significantly reduces the time required for sex determination in hybrid seed production | wssa.netishs.org |
This compound is part of a broader group of chemical compounds, including other carbamates, triazines, and ureas, that have been shown to induce flowering in asparagus seedlings. ishs.orgnih.gov Among the carbamates, some have been found to be highly effective, inducing flowering in a high percentage of seedlings. oup.com
In comparative studies, while herbicides like atrazine (B1667683) and diuron (B1670789) (a substituted urea) also induce flowering, the shoots bearing these flowers often die within a couple of months. nih.gov In contrast, some carbamate treatments, including presumably this compound, allow the seedlings to continue to grow normally after the induced flowering. nih.gov The flowering rate induced by potent carbamates has been reported to be as high as that caused by s-triazine compounds. documentsdelivered.com However, anilide and benzamide (B126) derivatives have also been identified as potent flower-inducing compounds, with the advantage of generally causing less inhibition of germination and emergence compared to triazine and carbamate compounds. documentsdelivered.com
| Chemical Class | Flowering Induction in Asparagus officinalis | Noteworthy Characteristics | Source(s) |
| N-Phenylcarbamates | Effective | Some allow for continued seedling growth post-flowering. | nih.govoup.com |
| Triazines | Effective | Can cause subsequent shoot death. | nih.gov |
| Ureas (e.g., Diuron) | Effective | Can cause subsequent shoot death. | nih.gov |
| Anilides/Benzamides | Effective | High flowering rate with less inhibition of germination and emergence. | documentsdelivered.com |
Antimicrobial Research and Biological Target Interactions (Studies on related structures)
While direct antimicrobial studies on this compound are not extensively documented, research on related structures, particularly derivatives of 3,4-dichlorophenylcarbamate, provides insights into the potential antimicrobial profile of this class of compounds. These investigations have explored their efficacy against various pathogenic strains and have begun to shed light on their mechanisms of action.
Evaluation of Antibacterial Activity Against Pathogenic Strains
Studies on derivatives of 3,4-dichlorophenylcarbamate have indicated potential antibacterial activity. For instance, chitosan (B1678972) derivatives incorporating the 3,4-dichlorophenylcarbamate moiety have been synthesized and investigated for their biological properties. Chitosan itself is known for its antimicrobial properties, and its derivatization can enhance or modify this activity. While specific data on the antibacterial spectrum of this compound is not available, research on related compounds, such as chitosan bis(3,4-dichlorophenylcarbamate)-(isobutyrylamide), suggests that this chemical family may possess antimicrobial potential. researchgate.net
One study highlighted that chitosan derivatives, including the 3,4-dichlorophenylcarbamate derivative, were synthesized to explore their various properties, which can include antimicrobial action. scribd.com However, detailed minimum inhibitory concentration (MIC) values against specific pathogenic strains for the propyl ester are not provided in the reviewed literature.
Table 1: Antibacterial Activity of a Related Dichlorophenylcarbamate Derivative
| Compound | Target Organism | Observed Activity | Source |
| Chitosan bis(3,4-dichlorophenylcarbamate)-(isobutyrylamide) | General antimicrobial potential | Mentioned in the context of synthesizing bioactive polymers | researchgate.net |
Note: This table is illustrative of the type of data sought and reflects the limited specific findings for closely related structures.
Investigation of Enzyme Inhibition and Cellular Receptor Binding
The carbamate functional group is a well-known inhibitor of several enzyme classes, most notably serine hydrolases such as acetylcholinesterase. google.com Carbamates act as pseudo-irreversible inhibitors by carbamylating the serine residue in the enzyme's active site, thereby rendering the enzyme inactive for a period. It is plausible that this compound could exhibit inhibitory activity against essential microbial enzymes that possess a susceptible serine residue in their active site.
Furthermore, research on other carbamate-containing compounds has demonstrated a broad range of biological activities stemming from enzyme inhibition. While not specific to this compound, studies on other dichlorophenylcarbamate derivatives, such as those of cellulose (B213188), have been conducted, although primarily in the context of chiral separations rather than antimicrobial enzyme inhibition. tsmu.edu The inhibitory potential of this compound against specific microbial enzymes remains a subject for future investigation.
Selectivity Studies in Microbial Systems
Selectivity is a critical aspect of antimicrobial research, aiming for compounds that are effective against microbial pathogens with minimal toxicity to host organisms. For the broader class of carbamates, selectivity often depends on the structural differences between the target microbial enzyme and the analogous enzyme in other organisms.
In the context of dichlorophenylcarbamate derivatives, selectivity has been explored in different applications. For example, cellulose tris(3,5-dichlorophenylcarbamate) has been used as a chiral stationary phase, indicating a high degree of stereoselectivity. cnr.itsci-hub.se While this does not directly translate to antimicrobial selectivity, it demonstrates that the dichlorophenylcarbamate moiety can confer a high degree of molecular recognition. Studies on the antimicrobial activity of chitosan derivatives of 3,4-dichlorophenylcarbamate suggest that the properties of the parent polymer (chitosan) combined with the chemical nature of the substituent could influence selectivity. researchgate.netscribd.com However, specific studies detailing the selective antimicrobial action of this compound in microbial systems versus other biological systems are not currently available.
Advanced Analytical Applications and Chiral Recognition in Separation Science
Application of Dichlorophenylcarbamate-Based Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability in separating a diverse range of chiral compounds. nih.govchromatographyonline.comresearchgate.net The introduction of dichlorophenylcarbamate moieties onto these polysaccharide backbones significantly enhances their chiral recognition capabilities.
Design and Synthesis of Polysaccharide-Derived Chiral Selectors
The chiral recognition ability of polysaccharide-based CSPs is heavily influenced by the substituents on the polysaccharide backbone. uta.edu Carbamate (B1207046) derivatives of cellulose and amylose, especially those with dichloro-substituents on the phenyl rings, have proven to be highly effective chiral selectors. chiralpedia.comscilit.com
The synthesis of these chiral selectors typically involves the reaction of the polysaccharide, such as microcrystalline cellulose or amylose, with an appropriate isocyanate, for example, 3,5-dichlorophenyl isocyanate. nih.govnih.govmdpi.com The reaction is often carried out in a suitable solvent like pyridine (B92270). mdpi.comresearchgate.net The degree of polymerization (DP) of the initial polysaccharide can influence the chiral recognition ability of the final CSP. mdpi.comresearchgate.net Studies have shown that a DP of around 18 for cellulose tris(3,5-dimethylphenylcarbamate) is sufficient to achieve chiral recognition comparable to that of derivatives with higher DPs. researchgate.net
The precise positioning of the substituents on the glucose units of the polysaccharide can also have a significant impact on the chiral resolution capabilities of the resulting CSP. nih.gov For instance, novel amylose derivatives with regioselectively placed benzoate (B1203000) and dichlorophenylcarbamate groups have demonstrated enhanced chiral recognition compared to their homosubstituted counterparts. nih.gov
To create a functional CSP, the polysaccharide-derived chiral selector must be associated with a solid support, most commonly silica (B1680970) gel. nih.govchiralpedia.com Two primary strategies are employed for this purpose: coating and immobilization. chiralpedia.com
Coating: In this method, the polysaccharide derivative is physically adsorbed onto the surface of the silica gel. nih.govchiralpedia.com This approach is straightforward but has the limitation that the coated phase is susceptible to being dissolved by certain organic solvents, so-called "non-standard" solvents like dichloromethane, chloroform, and tetrahydrofuran (B95107) (THF), which can damage the column. chiralpedia.comresearchgate.net
Immobilization: To overcome the solvent limitations of coated CSPs, immobilization techniques are used. nih.govresearchgate.net In this approach, the chiral selector is covalently bonded to the silica support. chiralpedia.comhplc.eu This creates a much more robust CSP that is compatible with a wider range of mobile phase solvents, including those that would strip a coated phase. nih.govnih.govresearchgate.net This expanded solvent compatibility allows for greater flexibility in method development and can lead to novel enantiomeric separations. nih.gov For example, Chiralpak IC, which consists of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica, can be used with a variety of solvents, offering complementary separation characteristics to other immobilized polysaccharide-based CSPs. nih.gov
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Coating | The chiral selector is physically adsorbed onto the silica support. nih.govchiralpedia.com | - Simpler preparation process. | - Limited solvent compatibility; can be damaged by non-standard solvents. chiralpedia.comresearchgate.net |
| Immobilization | The chiral selector is covalently bonded to the silica support. chiralpedia.comhplc.eu | - High robustness and stability. researchgate.net | - More complex synthesis. |
The performance of a CSP is intrinsically linked to its physicochemical properties. A thorough characterization is essential to understand and predict its chromatographic behavior. Key characterization techniques include:
Elemental Analysis: This technique is used to confirm the successful derivatization of the polysaccharide and to determine the degree of substitution. nih.gov
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to elucidate the structure of the chiral selector and to confirm the formation of the carbamate linkages. mdpi.comresearchgate.net
X-ray Diffraction (XRD): XRD studies can provide insights into the higher-order structure of the polysaccharide derivative, which is believed to play a crucial role in chiral recognition. researchgate.net
Chromatographic Evaluation: The ultimate test of a CSP is its performance in separating enantiomers. This involves determining key chromatographic parameters such as retention factor (k), separation factor (α), and resolution (Rs) for a range of chiral analytes. nih.govnih.gov
Enantioseparation Techniques in Chromatography
Dichlorophenylcarbamate-based CSPs are utilized in various chromatographic techniques to achieve the separation of enantiomers. The choice of technique often depends on the specific requirements of the analysis, such as speed, resolution, and scale.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantioseparation due to its high resolution, reproducibility, and applicability to a broad range of compounds. eijppr.comresearchgate.net When coupled with polysaccharide-based CSPs, HPLC becomes a powerful tool for resolving racemic mixtures. nih.govresearchgate.net
The chiral recognition mechanism in HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.netchiralpedia.com These interactions can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. researchgate.net The difference in the stability of these diastereomeric complexes for the two enantiomers leads to their differential retention on the column and, consequently, their separation. chiralpedia.com
For example, cellulose tris(3,5-dichlorophenylcarbamate) has been successfully used as a CSP in HPLC to resolve various clinically important drugs, including β-blockers, antifungal agents, and anti-inflammatory drugs, with separation factors (α) ranging from 1.24 to 3.90. nih.gov Similarly, amylose tris(3,5-dichlorophenylcarbamate) has been employed for the enantiomeric purity determination of the drug eluxadoline. nih.gov The choice of mobile phase, including the organic modifier and any additives, plays a crucial role in modulating the retention and selectivity of the separation. nih.govnih.gov
| Drug Class | Example Drugs Resolved | CSP Used | Separation Factor (α) Range | Reference |
|---|---|---|---|---|
| β-Adrenergic Blockers | Metoprolol, Teratolol, Tolamolol, Nebivolol | Cellulose tris(3,5-dichlorophenylcarbamate) | 1.24 - 3.90 | nih.gov |
| Anti-fungal Agents | Econazole, Miconazole | |||
| Anti-hypertensive Agent | Cromakalim | |||
| Anti-inflammatory Agent | Etodolac | |||
| Other | Eluxadoline | Amylose tris(3,5-dichlorophenylcarbamate) | Not Specified | nih.gov |
Supercritical Fluid Chromatography (SFC) in Chiral Separations
Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced solvent consumption, and lower backpressure due to the use of a supercritical fluid (typically carbon dioxide) as the main component of the mobile phase. researchgate.netnih.govresearchgate.net
Polysaccharide-based CSPs, including those with dichlorophenylcarbamate selectors, are highly effective in SFC. chromatographyonline.comnih.gov The principles of chiral recognition are similar to those in HPLC, involving transient diastereomeric interactions. In SFC, the composition of the mobile phase, particularly the type and percentage of the organic modifier (co-solvent) and any additives, significantly influences retention and selectivity. nih.govnih.gov
Elucidation of Chiral Recognition Mechanisms in Carbamate-Based CSPs
Chiral Stationary Phases (CSPs) based on carbamate derivatives, especially those of polysaccharides like cellulose and amylose, are fundamental to the enantioselective separation of a vast array of compounds. The enantiomers of Propyl 3,4-dichlorophenylcarbamate can be resolved using these CSPs, and the mechanism relies on a combination of intermolecular forces.
The chiral recognition capabilities of carbamate-based CSPs are primarily attributed to a combination of intermolecular interactions between the CSP and the analyte enantiomers. researchgate.net These interactions create transient diastereomeric complexes with different stability levels, leading to different retention times in chromatography. The key interactions include:
Hydrogen Bonding: The carbamate group (-NHCOO-) itself is a prime site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor. Computational studies on cellulose tris(phenylcarbamate) have shown that the NH protons of the carbamate moieties are crucial adsorption sites. nih.gov
π-π Stacking: The aromatic phenyl ring in this compound can engage in π-π stacking interactions with aromatic groups on the CSP. acs.org The presence of electron-withdrawing chloro groups on the phenyl ring influences the electron density of the aromatic system, modulating the strength of these interactions.
Studies using techniques like NMR spectroscopy and molecular dynamics simulations have confirmed that for a more stable diastereomeric complex, multiple simultaneous contact points involving hydrogen bonding, ion-pairing, and π-stacking are possible, which is not the case for the less stable complex. acs.orgnih.gov
Steric hindrance plays a critical role in determining the degree of enantioselectivity. researchgate.net The three-dimensional arrangement of atoms in both the chiral selector and the analyte dictates how closely and in what orientation they can interact. For carbamate-based CSPs, the bulky groups on the phenyl ring of the carbamate selector create specific chiral cavities or grooves.
The enantioselectivity arises from the differential fit of the analyte enantiomers into these chiral spaces. One enantiomer may fit more snugly, allowing for optimal alignment of interacting groups (for hydrogen bonding, π-π stacking, etc.), while the other enantiomer experiences steric repulsion, leading to a weaker and less stable complex. researchgate.net Research on sterically hindered amines has shown that an increase in steric hindrance around the nitrogen atom can significantly affect carbamate stability, a principle that extends to the diastereomeric complexes formed during chiral separation. nih.gov The resolution of certain compounds can be diminished due to steric effects, highlighting the delicate balance between favorable intermolecular interactions and unfavorable steric repulsion in achieving high enantioselectivity. researchgate.net
Analytical Method Development for Environmental and Biological Matrices (General carbamate context)
The widespread use of carbamate pesticides necessitates the development of robust analytical methods for their detection and quantification in complex matrices like food and environmental samples to ensure consumer safety and environmental protection. researchgate.nettaylorfrancis.com
Quantitative Determination of Chiral Pesticides
The quantitative analysis of chiral carbamate pesticides is crucial as enantiomers can exhibit different toxicities and degradation rates. researchgate.net Modern analytical methods often rely on chromatography coupled with mass spectrometry. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a preferred technique due to its high sensitivity, selectivity, and applicability to thermally labile carbamates. taylorfrancis.comnih.gov
Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for sample extraction and cleanup from complex food matrices. nih.govnih.gov The validation of these methods involves assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recoveries), and precision. nih.govnih.gov
Table 1: Performance Data for UHPLC-MS/MS Analysis of Carbamate Pesticides
| Parameter | Result Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.999 | nih.gov |
| LOD | 0.01–0.005 µg/kg | nih.gov |
| LOQ | 0.003–0.04 µg/kg | nih.gov |
| Accuracy (Recovery %) | 88–106% | nih.gov |
| Precision (RSD %) | 1–11% | nih.gov |
| Matrix Effect | -4.98–13.26% | nih.gov |
This interactive table summarizes typical performance characteristics of modern analytical methods for carbamate pesticides.
For confirmation, multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored for each analyte, providing a high degree of confidence in the identification and quantification. nih.gov
Application in Food Quality and Traceability Assessment
The analysis of carbamate pesticide residues is a cornerstone of food quality and safety programs worldwide. researchgate.net Regulatory bodies in various countries have established Maximum Residue Levels (MRLs) for pesticides in food products to protect consumer health. researchgate.net Analytical methods must be sensitive enough to detect residues at or below these MRLs. researchgate.net
Table 2: Examples of Carbamate Residue Analysis in Food Samples
| Food Matrix | Carbamate Detected | Concentration Finding | Reference |
|---|---|---|---|
| Date Palm Fruits | Carbosulfan | Found above MRL in 21 of 55 samples | nih.gov |
| Date Palm Fruits | Propoxur | Found above MRL in 2 of 55 samples | nih.gov |
| Date Palm Fruits | Carbofuran | Found above MRL in 1 of 55 samples | nih.gov |
| Fruits, Vegetables, Green Tea | Various Carbamates | Detected, but below MRLs | nih.gov |
This interactive table provides examples from studies on carbamate residues in different food products.
Environmental Fate, Transport, and Degradation Pathways of Carbamate Structures
Environmental Distribution and Persistence of Carbamate (B1207046) Compounds
Carbamate pesticides, upon their release into the environment, are distributed across various environmental compartments, including soil, water, and air. nih.govfrontiersin.org Only a small fraction of these compounds typically reaches the target organisms, with the remainder being dispersed and potentially leading to ecological imbalances. nih.govfrontiersin.org The distribution and persistence of carbamates are governed by a combination of processes such as leaching, adsorption, runoff, and volatilization, alongside partial degradation through biotic and abiotic pathways. nih.govfrontiersin.orgresearchgate.net
The chemical properties of individual carbamates, such as water solubility, vapor pressure, and soil adsorption coefficient (Koc), play a crucial role in determining their environmental fate. nih.gov Highly water-soluble carbamates, for instance, are more susceptible to leaching into groundwater and being transported into water bodies via runoff. nih.govfrontiersin.org Conversely, aromatic-based carbamates tend to adsorb to soil particles. nih.govfrontiersin.org The organic content of the soil is a significant factor influencing the adsorption of these compounds. nih.gov
While generally considered less persistent than organochlorine pesticides, some carbamates can remain in soil and water for periods ranging from months to years, which can have implications for aquatic ecosystems. bohrium.combohrium.com The persistence of certain carbamates can be influenced by the presence of co-contaminants like heavy metals, which can alter their adsorption, bioavailability, and toxicity. nih.govresearchgate.net
Degradation Mechanisms of Carbamate Structures in Environmental Compartments
The breakdown of carbamate structures in the environment occurs through both non-biological and biological processes. nih.gov These degradation mechanisms are critical in determining the ultimate fate and potential impact of these compounds.
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation plays a significant role in the transformation of carbamate pesticides. nih.gov Key abiotic processes include photolysis (degradation by light) and hydrolysis (reaction with water). nih.govresearchgate.net
Photolysis: Carbamates can undergo rapid decomposition under aqueous conditions due to their light absorption characteristics, which mitigates the risk of long-term contamination. who.int Photodegradation can occur directly, where the pesticide molecule absorbs light energy and is transformed, or indirectly, through reactions with photochemically produced reactive species in the environment. nih.gov The effectiveness of photolysis can be influenced by factors such as the presence of sensitizers in the water. dntb.gov.ua
Hydrolysis: The carbamate ester bond is susceptible to hydrolysis, particularly under alkaline conditions. acs.orgresearchgate.net This process breaks the carbamate down into less complex molecules. who.int The rate of hydrolysis is influenced by pH and temperature, with degradation generally being faster at higher pH and temperatures. who.intresearchgate.netmdpi.com The specific mechanism of hydrolysis can vary depending on the structure of the carbamate and the pKa of the leaving group. researchgate.net
Biotic Transformation by Microorganisms in Soil and Aquatic Environments
Microbial degradation is a primary pathway for the complete removal of carbamate pesticides from the environment. nih.gov A diverse range of microorganisms in soil and water have evolved the ability to break down and utilize carbamates. nih.govnih.gov
The initial and crucial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate ester or amide linkage. nih.govbohrium.com This reaction is catalyzed by enzymes called carbamate hydrolases or esterases. nih.govbohrium.com This initial breakdown often leads to the formation of less toxic products. researchgate.net Some microorganisms can utilize the breakdown products, such as methylamine, as a source of carbon and nitrogen. nih.gov
Soils with a history of carbamate application may exhibit enhanced degradation, where microbial populations adapt to rapidly break down the pesticide. iastate.edu
A wide array of microbial species have been identified as being capable of degrading carbamate pesticides. These include bacteria and fungi.
Bacterial Species: Numerous bacterial genera have been reported to transform or degrade carbamates. nih.govresearchgate.net These include:
Pseudomonas nih.govupm.edu.my
Stenotrophomonas nih.govresearchgate.net
Micrococcus nih.govresearchgate.net
Enterobacter nih.govresearchgate.net
Nocardioides nih.govresearchgate.net
Pseudaminobacter nih.govresearchgate.net
Serratia nih.govresearchgate.net
Flavobacterium upm.edu.my
Achromobacterium upm.edu.my
Sphingomonas upm.edu.my
Arthrobacter upm.edu.my
Bacillus upm.edu.my
Fungal Species: The role of fungi in carbamate metabolism is an area of ongoing research. nih.gov Fungal genera capable of degrading or transforming these pesticides include:
Trichoderma nih.govresearchgate.net
Pichia nih.govresearchgate.net
Trametes nih.govresearchgate.net
Aspergillus nih.govresearchgate.net
Mucor nih.govresearchgate.net
Aschochyta researchgate.net
Xylaria researchgate.net
Acremonium researchgate.net
Gliocladium researchgate.net
Table 1: Examples of Microbial Genera Involved in Carbamate Degradation
| Microbial Kingdom | Genus |
|---|---|
| Bacteria | Pseudomonas |
| Bacteria | Stenotrophomonas |
| Bacteria | Enterobacter |
| Bacteria | Arthrobacter |
| Fungi | Trichoderma |
| Fungi | Aspergillus |
| Fungi | Mucor |
The rate of microbial degradation of carbamates is not constant and is influenced by a variety of environmental factors. bohrium.comwho.int Conditions that are favorable for general microbial growth and activity also tend to promote the breakdown of these pesticides. who.int
Key influencing factors include:
Temperature: Higher temperatures, within a certain range, generally increase the rate of microbial degradation. mdpi.com
pH: The acidity or alkalinity of the soil and water can affect microbial populations and the activity of their enzymes. who.int
Soil Moisture: Adequate moisture is necessary for microbial activity. who.int
Soil Type and Composition: The organic matter content and clay type can influence the bioavailability of carbamates to microorganisms. who.int
History of Pesticide Application: Soils with previous exposure to carbamates often show accelerated degradation rates due to the adaptation of the microbial community. iastate.eduresearchgate.net
Ecological Impact Assessment of Carbamate Environmental Transport
The environmental transport of carbamate pesticides can have significant ecological consequences. nih.govfrontiersin.org Although they are generally less persistent than some other pesticide classes, their presence in soil and water can affect non-target organisms. numberanalytics.comnumberanalytics.com
Contamination of water bodies through runoff and leaching poses a risk to aquatic life. numberanalytics.comoup.com Some carbamates are highly toxic to aquatic invertebrates and fish. who.int The impact on specific organisms can vary greatly depending on the particular carbamate compound. who.int
In the soil environment, carbamates can be toxic to beneficial organisms such as earthworms. who.int While populations may recover as the compound degrades, the initial impact can be significant. who.int The transport of carbamates can also affect pollinators like bees, which are often extremely sensitive to these compounds. who.int
The potential for some carbamates to bioaccumulate in organisms and biomagnify through the food chain is another area of concern, as it can lead to adverse effects on organisms at higher trophic levels. numberanalytics.com Therefore, understanding the environmental transport and fate of carbamates is crucial for assessing and mitigating their potential ecological risks. nih.gov
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Simulation of Carbamate (B1207046) Structures and Interactions
Molecular modeling and simulation techniques are pivotal in constructing a detailed picture of propyl 3,4-dichlorophenylcarbamate's behavior. These methods allow for the examination of its electronic structure, its interactions with biological targets, and its behavior in complex environments like chromatographic systems.
Quantum Chemical Calculations
Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. researchgate.netmdpi.comnih.gov For instance, DFT calculations using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) can be employed to optimize the molecular structure of this compound. mdpi.comepstem.net
Such calculations are also instrumental in determining thermodynamic parameters, including heats of formation, which are crucial for assessing the compound's stability. mdpi.comnih.gov Furthermore, these methods can be used to compute potential energy surfaces, which map the energy of the molecule as a function of its geometry. This is vital for understanding conformational changes and reactivity. While specific studies on the electronic circular dichroism (ECD) of this compound are not prevalent, quantum chemical calculations are the primary tool for predicting and interpreting ECD spectra, which would be essential for characterizing its chiral properties if it were to be resolved into enantiomers.
| Method | Basis Set Example | Predicted Properties | Relevance to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimized geometry, electronic structure, thermodynamic parameters mdpi.comnih.gov | Understanding stability, reactivity, and spectral properties. |
| Ab initio (e.g., Hartree-Fock) | 6-31+G(d) | Molecular orbitals, vibrational frequencies researchgate.net | Provides a fundamental understanding of the molecule's quantum mechanical nature. |
| Time-Dependent DFT (TD-DFT) | - | Electronic excitation energies, ECD spectra | Crucial for studying chiroptical properties if enantiomers are separated. |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. benthamscience.comnih.gov This method is extensively used to understand the interactions between pesticides like carbamates and their biological targets, such as enzymes or receptors. nih.govnih.gov For this compound, molecular docking could be employed to predict its binding mode and affinity with target proteins, for example, acetylcholinesterase, a common target for carbamate insecticides. mdpi.com
The process involves generating various conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.org While specific docking studies on this compound are not widely published, the methodology has been successfully applied to other carbamates to elucidate their mechanism of action at a molecular level. nih.gov
| Aspect | Description | Example Software | Potential Insights for this compound |
|---|---|---|---|
| Ligand Preparation | Generation of 3D coordinates and assignment of charges. | - | Ensuring an accurate representation of the molecule for docking. |
| Receptor Preparation | Defining the binding site and removing water molecules. | - | Identifying the potential binding pocket on a target protein. |
| Docking Algorithm | Searches for the best-fit orientation of the ligand in the receptor. | AutoDock, Glide | Predicting the most stable binding mode. |
| Scoring Function | Estimates the binding free energy of the ligand-receptor complex. | - | Quantifying the predicted binding affinity. |
Molecular Dynamics Simulations for Understanding Chromatographic Behavior
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of atoms and molecules. researchgate.net In the context of this compound, MD simulations are particularly valuable for understanding its behavior in chromatographic separations, especially chiral separations. researchgate.net
Cellulose (B213188) tris(3,5-dichlorophenylcarbamate) is a widely used chiral stationary phase (CSP) for the enantioseparation of various compounds. rsc.orgnih.govbenthamdirect.comnih.gov MD simulations can be used to model the interactions between the enantiomers of a chiral analyte and this CSP at an atomic level. researchgate.net By simulating the dynamic formation of diastereomeric complexes between the analyte and the CSP, researchers can gain insights into the molecular recognition mechanisms that lead to enantioseparation. These simulations can help to identify the specific interactions, such as hydrogen bonds, π-π stacking, and steric effects, that contribute to the differential retention of enantiomers. rsc.orgresearchgate.net
Structure-Activity and Enantioselectivity Relationship Studies
Computational approaches are also instrumental in establishing relationships between the molecular structure of a compound and its biological activity or its behavior in chiral systems.
Correlation of Molecular Structure with Observed Biological Function
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgresearchgate.net For a compound like this compound, QSAR models could be developed to predict its pesticidal activity based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can represent steric, electronic, and hydrophobic properties.
While specific QSAR studies on this compound are scarce, the general methodology has been applied to other carbamate pesticides. nih.gov Such studies can guide the design of new carbamate derivatives with improved activity or desired properties. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationship by analyzing the 3D steric and electrostatic fields around the molecules. frontiersin.orgnih.gov
Elucidation of Enantioseparation Mechanisms at a Molecular Level
The enantioseparation of chiral compounds on CSPs like cellulose tris(3,5-dichlorophenylcarbamate) is a complex process governed by subtle differences in the interactions between the enantiomers and the chiral selector. rsc.orgnih.gov Computational modeling plays a crucial role in elucidating the mechanisms behind this chiral recognition. researchgate.net
Concluding Remarks and Future Research Perspectives
Advancements in Synthesis and Optimization of Novel Propyl 3,4-Dichlorophenylcarbamate Derivatives
The synthesis of novel derivatives of this compound holds potential for the development of compounds with enhanced or specialized properties. Future research is likely to focus on modifying the core structure to influence its biological activity, selectivity, and environmental persistence. Methodologies such as the use of efficient and recyclable catalysts, like PEG-SO3H, could be explored to create more environmentally benign synthesis routes for carbamate (B1207046) derivatives. academie-sciences.fr The investigation of phenylurea herbicides has previously included the detection and estimation of impurities, a practice that will be crucial in the synthesis of new derivatives to ensure their safety and efficacy. nih.gov
Emerging Applications in Plant Biotechnology and Agricultural Science
While formerly used as a herbicide, the potential for new applications of this compound and its derivatives in plant biotechnology and agricultural science remains an area for exploration. nih.gov Research could investigate its role as a plant growth regulator or its potential for more targeted pest control with reduced environmental impact. Understanding the metabolic pathways of the compound in plants, similar to how its hydrolysis to 3,4-dichloroaniline (B118046) in soil has been studied, will be critical for developing these new applications. nih.gov
Innovation in Next-Generation Chiral Separation Technologies
The separation of chiral compounds is of increasing importance in various industries, including pharmaceuticals and agrochemicals. nih.gov Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose (B213188) and amylose (B160209), have shown great promise in this area. For instance, cellulose tris(4-chloro-3-methylphenylcarbamate) has been used effectively for the separation of chiral sulfoxides. nih.gov Future innovations may involve the development of novel CSPs based on derivatives of this compound to achieve high-efficiency separation of a broader range of enantiomers. The use of techniques like click chemistry to create bilayer cyclodextrin-CSPs could further enhance chiral recognition and separation capabilities. nih.gov
Table 1: Examples of Chiral Stationary Phases and Their Applications
| Chiral Stationary Phase | Application | Key Findings | Reference |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Separation of chiral sulfoxides | High separation factors observed in polar organic and hydrocarbon-alcohol mobile phases. | nih.gov |
| Per(3-chloro-4-methylphenylcarbamate) CD clicked CSPs | Chiral separation | Demonstrated the best chiral separation ability among four tested CSPs. | nih.gov |
| 4-chlorophenylcarbamate-β-CD bonded CSPs | Enantiomeric separation of drugs | Successfully separated all 22 tested drug enantiomers, outperforming commercial CSPs for some. | nih.gov |
| Cellulose tris-(3,5-dimethylphenyl-carbamate) | Chiral separation in SFC | Showed similar non-specific interactions to Chiralcel OD, with complementary separation behavior. | imchem.fr |
Comprehensive Environmental Risk Assessment and Development of Mitigation Strategies
A thorough understanding of the environmental fate and impact of this compound and its derivatives is essential. While some information exists on its degradation in soil, a comprehensive environmental risk assessment is needed. nih.govservice.gov.uk This would involve studying its persistence, bioaccumulation potential, and toxicity to a range of non-target organisms. Although propylparaben, a structurally related compound, is considered to have a low potential for bioaccumulation, specific assessments for this compound are necessary. theic2.org The development of mitigation strategies, should they be required, would stem from these risk assessments and could include optimizing application methods or developing more rapidly degrading formulations.
Synergistic Integration of Computational and Experimental Methodologies in Carbamate Research
The integration of computational modeling with experimental research offers a powerful approach to advancing our understanding of carbamates. Computational methods can be used to predict the properties of novel derivatives, model their interactions with biological targets, and assess their potential environmental fate. This can help to prioritize which compounds to synthesize and test in the lab, saving time and resources. For example, computational studies could be used to explore the interactions that control retention and separation on chiral stationary phases, complementing experimental findings. imchem.fr This synergistic approach will be invaluable in all aspects of future research on this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Propyl 3,4-dichlorophenylcarbamate with high purity?
- Methodological Answer : Synthesis requires anhydrous solvents (e.g., dichloromethane or dioxane) to prevent hydrolysis of the carbamate group. Temperature control (<0°C during initial mixing) minimizes side reactions like dimerization. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) is critical for removing unreacted 3,4-dichloroaniline or propyl chloroformate residues .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity using H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and carbamate carbonyl signals (δ 150–155 ppm).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks (m/z 248.11 for [M+H]) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccants (silica gel) must be used to avoid moisture-induced degradation. Stability testing via accelerated aging (40°C/75% RH for 6 months) can validate storage protocols .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on the biological activity of this compound?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., MTT for cytotoxicity) across a wide concentration range (nM–mM) to identify biphasic effects.
- Pathway Analysis : Employ RNA sequencing or phosphoproteomics to differentiate primary targets from off-pathway interactions.
- Negative Controls : Compare with structurally similar carbamates (e.g., methyl 3,4-dichlorophenylcarbamate) to isolate activity specific to the propyl chain .
Q. How can researchers design experiments to study interactions between this compound and biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetylcholinesterase) to measure binding kinetics (, /).
- Molecular Dynamics Simulations : Use software like GROMACS to model carbamate-enzyme interactions, focusing on hydrogen bonding with catalytic serine residues.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
Q. What advanced chromatographic methods are suitable for separating enantiomeric impurities in this compound?
- Methodological Answer : Use polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA (amylose tris-3,5-dichlorophenylcarbamate) for HPLC. Mobile phases of hexane:isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid enhance enantiomeric resolution (). Validate with circular dichroism (CD) to confirm optical purity .
Q. How can researchers assess the environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Identify products like 3,4-dichloroaniline and propyl alcohol.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic matrices, using GC-MS to detect chlorine radical byproducts .
Q. What computational approaches are recommended for predicting the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP and Hammett constants () in software such as MOE or Schrodinger to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity.
- Docking Studies : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock Vina to prioritize synthesis .
Contradictory Data Resolution
Q. How should discrepancies in toxicological profiles of this compound be addressed?
- Methodological Answer : Re-evaluate acute exposure data using OECD Guidelines 423 (acute oral toxicity) and 471 (Ames test). Cross-validate in vitro (hepatocyte viability) and in vivo (rodent models) studies. If AEGL-1 data are unavailable (as noted for propyl chloroformate analogs), prioritize generating inhalation toxicity thresholds via whole-body exposure chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
